Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]-
Description
Its molecular formula is C₆H₁₂N₂O₂, combining a carboxylic acid core with a branched alkylhydrazine side chain. This structure is pharmacologically significant, as hydrazine derivatives are known to exhibit diverse biological activities, including anti-inflammatory and antifungal properties .
Properties
CAS No. |
89937-49-5 |
|---|---|
Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-[amino(propan-2-yl)amino]propanoic acid |
InChI |
InChI=1S/C6H14N2O2/c1-4(2)8(7)5(3)6(9)10/h4-5H,7H2,1-3H3,(H,9,10) |
InChI Key |
SHXZSCCKOFJJMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]- typically involves the reaction of isopropylhydrazine with propanoic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound in large quantities. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazinyl derivatives.
Scientific Research Applications
Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related propanoic acid derivatives is provided below, focusing on substituents, applications, and physicochemical properties.
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Substituents | Key Applications/Properties | Reference |
|---|---|---|---|---|
| Propanoic acid, 2-[1-(1-methylethyl)hydrazinyl]- | C₆H₁₂N₂O₂ | Hydrazinyl-isopropyl at C2 | Potential NSAID/antifungal activity | [1], [2] |
| 2-[4-(1,1-Dimethylethyl)phenoxy]propanoic acid | C₁₃H₁₈O₃ | Phenoxy-tert-butyl at C2 | Phytochemical studies | [3] |
| Fluazifop butyl | C₁₉H₂₀F₃NO₅ | Phenoxy-pyridinyloxy at C2, butyl ester | Herbicide (ACCase inhibitor) | [10] |
| 2-(4-Methoxyphenoxy)propanehydrazide | C₁₀H₁₄N₂O₃ | Methoxyphenoxy, hydrazide at C2 | Intermediate in organic synthesis | [13] |
| Propanoic acid, 2-hydroxy-2-methyl- | C₄H₈O₃ | Hydroxy-methyl at C2 | Industrial solvent, chemical precursor | [8] |
Key Findings
Biological Activity :
- The hydrazinyl-isopropyl group in the target compound may confer antifungal or anti-inflammatory activity , similar to benzoimidazole-hydrazine derivatives in , which showed efficacy against fungal pathogens .
- In contrast, Fluazifop butyl () is a commercial herbicide acting as an acetyl-CoA carboxylase (ACCase) inhibitor, highlighting how esterification and aryloxy substituents can redirect activity toward plant-specific targets .
The isopropyl group may sterically hinder interactions with enzymatic active sites, a factor absent in smaller substituents like the hydroxy-methyl group in 2-hydroxy-2-methylpropanoic acid () .
Synthetic Utility: Hydrazide derivatives (e.g., 2-(4-Methoxyphenoxy)propanehydrazide in ) are often intermediates for synthesizing heterocycles like pyrazoles or triazoles, whereas the target compound’s free hydrazine group could enable further functionalization via condensation or cyclization .
Safety Considerations: Hydrazine derivatives (e.g., 1-Propanamine, N-(1,1-dimethylethyl)-2-hydrazino- in ) are associated with acute toxicity (oral, dermal) and irritancy, necessitating careful handling . This contrasts with phenoxypropanoic acids (e.g., ), which are generally less reactive .
Biological Activity
Propanoic acid, 2-[1-(1-methylethyl)hydrazinyl]- (CAS No. 89937-49-5), is a hydrazine derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its applications in organic synthesis and its interactions with biological systems, which may lead to therapeutic applications.
Chemical Structure : The compound features a propanoic acid backbone with a hydrazinyl substituent, which is crucial for its biological activity.
Reactions :
- Oxidation : The compound can be oxidized to form various oxides.
- Reduction : It can be reduced to yield different hydrazine derivatives.
- Substitution : The hydrazinyl group can undergo substitution reactions, allowing for the creation of modified derivatives that may exhibit enhanced biological properties.
The biological activity of Propanoic acid, 2-[1-(1-methylethyl)hydrazinyl]- is attributed to its ability to interact with specific molecular targets within cells. The hydrazinyl group can form covalent bonds with active sites on enzymes, potentially inhibiting or modulating their activities. This interaction can influence various biochemical pathways, including those involved in cell proliferation and apoptosis.
Biological Activity and Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Anticancer Potential : Research indicates that derivatives of hydrazine compounds often exhibit anticancer properties. For instance, studies on similar compounds have shown significant inhibition of cancer cell growth across various types of cancer cell lines, including breast and leukemia cancers .
- Antioxidant Activity : Compounds similar to Propanoic acid, 2-[1-(1-methylethyl)hydrazinyl]- have been evaluated for their antioxidant properties. Antioxidants play a critical role in protecting cells from oxidative stress, which is linked to numerous diseases, including cancer .
- Enzyme Inhibition : The compound’s mechanism may involve the inhibition of key enzymes that are vital for tumor growth and survival. For example, studies have shown that hydrazine derivatives can inhibit cytochrome P450 enzymes, which are involved in drug metabolism and the biosynthesis of steroids .
Case Studies
- Cancer Cell Line Studies : In vitro studies on similar hydrazine derivatives revealed a dose-dependent inhibition of cell proliferation in MDA-MB-231 (breast cancer) and CCRF-CEM (leukemia) cell lines. The most effective derivatives showed over 40% reduction in cell viability at concentrations as low as 10 µM .
- Antioxidant Efficacy Testing : A comparative study using the DPPH assay demonstrated that certain derivatives exhibited significant scavenging activity against free radicals, suggesting potential use as antioxidant agents in therapeutic applications .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
